molecular formula C12H10N6O5 B15045512 1-methyl-4-nitro-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide

1-methyl-4-nitro-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B15045512
M. Wt: 318.25 g/mol
InChI Key: JHGOJWWKNDUACL-AWNIVKPZSA-N
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Description

1-methyl-4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring, nitro groups, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide typically involves the condensation of 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide with 4-nitrobenzaldehyde under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

1-methyl-4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 1-methyl-4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide exerts its effects is largely dependent on its interaction with biological targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activity. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins or DNA, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzaldehyde: A precursor in the synthesis of the compound.

    1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide: Another precursor.

    Nitrofurantoin: A nitrofuran derivative with similar antimicrobial properties.

Uniqueness

1-methyl-4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide is unique due to its combination of a pyrazole ring with nitro and hydrazide functionalities, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H10N6O5

Molecular Weight

318.25 g/mol

IUPAC Name

1-methyl-4-nitro-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C12H10N6O5/c1-16-7-10(18(22)23)11(15-16)12(19)14-13-6-8-2-4-9(5-3-8)17(20)21/h2-7H,1H3,(H,14,19)/b13-6+

InChI Key

JHGOJWWKNDUACL-AWNIVKPZSA-N

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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